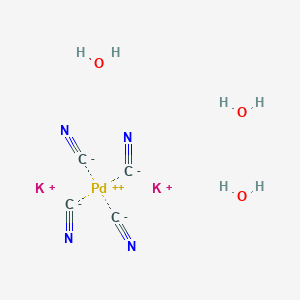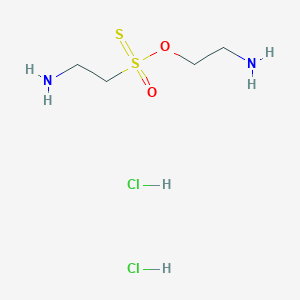
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is a chemical compound with the molecular formula C4H12N2O2S2·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and sulfonothioate groups, making it a versatile reagent in synthetic chemistry and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride typically involves the reaction of ethanesulfonothioic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Ethanesulfonothioic acid and 2-aminoethanol.
Conditions: The reaction is usually conducted in an aqueous medium with a suitable catalyst to facilitate the formation of the sulfonothioate ester.
Purification: The product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:
Bulk Reactors: Utilizing large reactors to handle the reactants and control the reaction parameters.
Catalysts: Employing industrial-grade catalysts to enhance the reaction rate and yield.
Purification: Implementing advanced purification techniques such as recrystallization, filtration, and drying to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, which have diverse applications in synthetic chemistry and biochemistry.
Applications De Recherche Scientifique
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Employed in biochemical assays to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride involves its interaction with molecular targets through its amino and sulfonothioate groups. These interactions can modulate enzyme activity, protein function, and cellular pathways. The compound’s ability to form stable complexes with metal ions and other biomolecules makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethoxyamine dihydrochloride: Similar in structure but lacks the sulfonothioate group.
S-(2-Aminoethyl) 2-aminoethanesulfonothioate hydrochloride: A closely related compound with similar chemical properties.
2-(2-Aminoethylamino)ethanol: Contains amino and hydroxyl groups but lacks the sulfonothioate functionality.
Uniqueness
O-(2-aminoethyl) 2-aminoethane-1-sulfonothioate dihydrochloride is unique due to its combination of amino and sulfonothioate groups, which confer distinct reactivity and versatility in chemical and biological applications. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C4H14Cl2N2O2S2 |
|---|---|
Poids moléculaire |
257.2 g/mol |
Nom IUPAC |
2-(2-aminoethylsulfonothioyloxy)ethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O2S2.2ClH/c5-1-3-8-10(7,9)4-2-6;;/h1-6H2;2*1H |
Clé InChI |
BYMPURQHZWYZGK-UHFFFAOYSA-N |
SMILES canonique |
C(COS(=O)(=S)CCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)
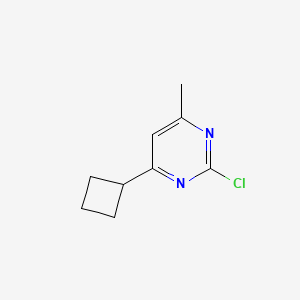

![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
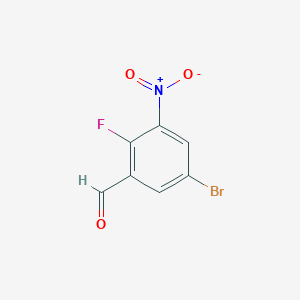
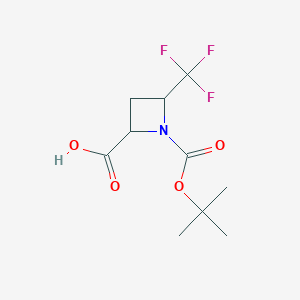
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)

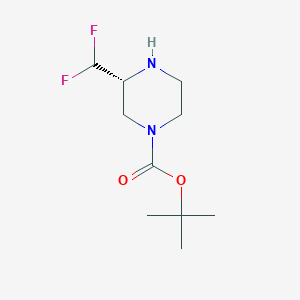
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
